
2-Hydroxy-2-(2-pyrazinyl)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-(pyrazin-2-yl)acetic acid is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-(pyrazin-2-yl)acetic acid typically involves the reaction of pyrazine-2-carboxylic acid with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to facilitate the formation of the desired product. The general reaction scheme is as follows:
[ \text{Pyrazine-2-carboxylic acid} + \text{Glyoxylic acid} \rightarrow \text{2-Hydroxy-2-(pyrazin-2-yl)acetic acid} ]
Industrial Production Methods
While specific industrial production methods for 2-hydroxy-2-(pyrazin-2-yl)acetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(pyrazin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of pyrazine-2-carboxylic acid.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed
Oxidation: Pyrazine-2-carboxylic acid.
Reduction: 2-Hydroxy-2-(pyrazin-2-yl)ethanol.
Substitution: Various substituted pyrazine derivatives, depending on the reagent used.
Scientific Research Applications
2-Hydroxy-2-(pyrazin-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazine derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-hydroxy-2-(pyrazin-2-yl)acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxyl and carboxyl groups in the compound can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the pyrazine ring can interact with nucleic acids, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2-carboxylic acid: Similar in structure but lacks the hydroxyl group.
2-Hydroxy-2-(pyridin-2-yl)acetic acid: Similar structure with a pyridine ring instead of a pyrazine ring.
2-Hydroxy-2-(quinolin-2-yl)acetic acid: Contains a quinoline ring, which is a fused ring system with different properties.
Uniqueness
2-Hydroxy-2-(pyrazin-2-yl)acetic acid is unique due to the presence of both hydroxyl and carboxyl functional groups attached to the pyrazine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C6H6N2O3 |
|---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
2-hydroxy-2-pyrazin-2-ylacetic acid |
InChI |
InChI=1S/C6H6N2O3/c9-5(6(10)11)4-3-7-1-2-8-4/h1-3,5,9H,(H,10,11) |
InChI Key |
WAFRJIHSDWQXKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


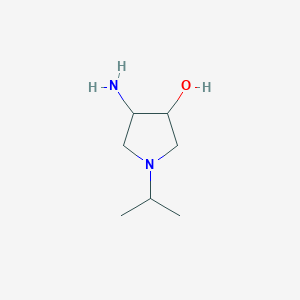
![1-[1-(2-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15309646.png)
![6-{[(Tert-butoxy)carbonyl]amino}heptanoic acid](/img/structure/B15309649.png)
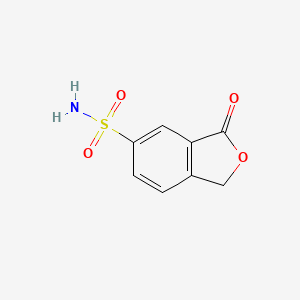
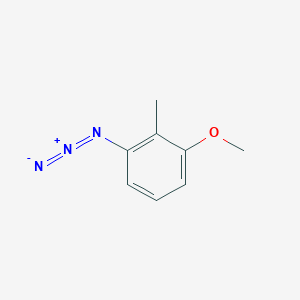
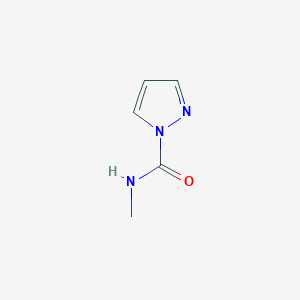
![tert-butyl (1S,6S,7R)-7-hydroxy-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B15309673.png)
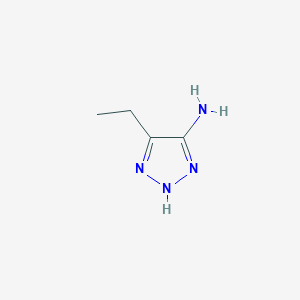
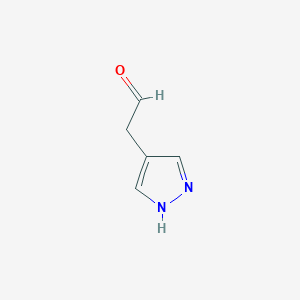
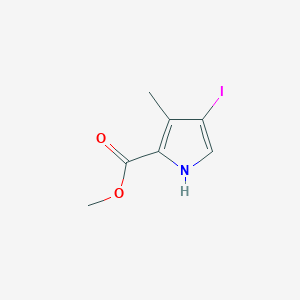

amine hydrochloride](/img/structure/B15309705.png)
![2-Hydroxybicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15309725.png)

